N-(3-propoxyphenyl)acetamide
Description
N-(3-Propoxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the meta (3rd) position and an acetamide (-NHCOCH₃) functional group. The propoxy group, an electron-donating substituent, may influence solubility, metabolic stability, and receptor interactions compared to derivatives with electron-withdrawing groups .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(3-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
ICPHPBPIVSOBNY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Effects on Pharmacological Activity
Halogenated Derivatives
- N-(3,5-Difluorophenyl)acetamide (Compound 47) and N-(3-Chlorophenyl)acetamide: Exhibit strong antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide: A photodegradation product of paracetamol, with unknown bioactivity but structural insights into stability under light exposure .
Heterocyclic and Sulfonamide Derivatives
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity, likely due to sulfonamide-enhanced solubility and receptor affinity .
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Binds to SARS-CoV-2 main protease with high affinity (-22 kcal/mol), leveraging pyridine interactions with HIS163 and ASN142 .
Alkyl and Alkoxy Derivatives
Physicochemical and Structural Properties
Crystal Structure and Solubility :
- Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to steric and electronic effects, influencing solubility .
- The propoxy group in N-(3-propoxyphenyl)acetamide may reduce crystallinity compared to halogenated derivatives, improving bioavailability.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of the acetamide NH, enhancing hydrogen-bonding capacity with biological targets .
Metabolic Stability and Degradation
Deacetylation Rates :
- N-(1-Hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat liver homogenates, whereas N-(7-hydroxy-2-fluorenyl)acetamide is resistant, highlighting substituent position effects on metabolism .
- The propoxy group’s meta position may slow deacetylation compared to ortho or para substituents, prolonging half-life.
Photodegradation :
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